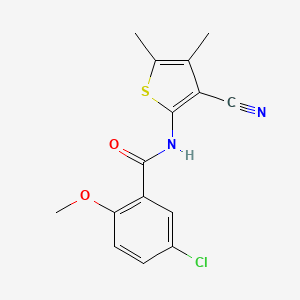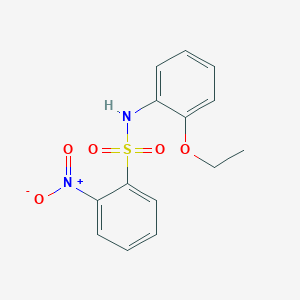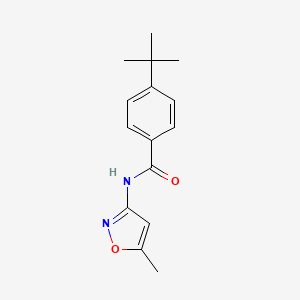![molecular formula C20H21N5OS B5558858 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)
1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" likely represents a synthetic compound with potential biological activity, given its structural components. Compounds with thiazole and pyrimidinyl groups are often explored for their pharmacological properties, as evidenced by studies on similar compounds that demonstrate a range of biological activities, including antidepressant, anticonvulsant, and anxiolytic effects (Qing‐Hao Jin et al., 2019).
Synthesis Analysis
The synthesis of complex molecules like "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" involves multiple steps, including the formation of thiazole and pyrimidinyl moieties. Studies on similar compounds often utilize stepwise synthetic approaches to introduce the desired functional groups and achieve high specificity and yield. For instance, the synthesis of benzo[d]thiazol derivatives involves specific reactions tailored to introduce various substituents at precise locations on the core structure, influencing their pharmacological profiles (Qing‐Hao Jin et al., 2019).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Characterization
Research on compounds structurally related to "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" often focuses on the synthesis and characterization of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, studies have elaborated methods for synthesizing novel 1,3-disubstituted 1H-diazirine derivatives, showcasing the potential of such compounds in the development of new fungicides (Eliazyan et al., 2011). Another study presented a synthesis route for 1,4-diazepanes, emphasizing the importance of heterocyclic rings in chemical synthesis (Ramírez-Montes et al., 2012).
Coordination Chemistry and Catalysis
Compounds with diazepane backbones are studied for their potential in coordination chemistry and as catalysts in organic reactions. A significant amount of research is dedicated to exploring the catalytic properties of manganese(II) and nickel(II) complexes involving diazepane ligands. These complexes have been investigated for their effectiveness in olefin epoxidation, a reaction of considerable importance in industrial chemistry (Sankaralingam et al., 2014). Another study focuses on the novel nickel(ii) complexes of sterically modified linear N4 ligands, examining the effect of ligand stereoelectronic factors on nickel(ii) spin-state and catalytic alkane hydroxylation (Sankaralingam et al., 2017).
Novel Synthetic Pathways
Research also explores innovative synthetic pathways involving diazepane and related heterocyclic systems. For example, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution has been utilized to synthesize 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a convergent approach to generating complex molecular architectures (Banfi et al., 2007). This highlights the versatility and utility of diazepane derivatives in organic synthesis.
Propriétés
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-19(17-15-27-18(23-17)14-16-6-2-1-3-7-16)24-10-5-11-25(13-12-24)20-21-8-4-9-22-20/h1-4,6-9,15H,5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFXNJRXVOAIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)
![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)


![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
acetate](/img/structure/B5558847.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)
![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)
![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)